![molecular formula C13H15BrN2O2 B1439690 N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide CAS No. 1138443-78-3](/img/structure/B1439690.png)
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” involves modern peptide synthesis techniques . In one method, bromoacetic acid anhydride is reacted with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide .Molecular Structure Analysis
The InChI string for “N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” isInChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18). Chemical Reactions Analysis
While specific chemical reactions involving “N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” are not available, bromoacetyl compounds are known to be versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Scientific Research Applications
Automated Synthesis of Modified Peptides
N-bromoacetyl-modified peptides facilitate the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. This modification is achieved using automated peptide synthesizers, highlighting the compound's role in enabling controlled reactions for developing potential peptide immunogens, vaccines, and therapeutics. The analytical evaluation of the reaction products employs techniques like gel filtration chromatography and reverse-phase HPLC, emphasizing the method's precision and application in creating advanced biomedical reagents (Robey & Fields, 1989).
Synthesis and Crystal Structure Analysis
The compound's application extends to the synthesis and crystal structure determination of molecules with antiproliferative activity against cancer cell lines. Such studies contribute to the development of new therapeutic agents by elucidating the structural features critical for biological activity, as demonstrated in the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide (Lu et al., 2021).
Development of Antimicrobial Agents
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide serves as a precursor in synthesizing novel heterocyclic compounds with antimicrobial properties. This application is crucial in the ongoing search for new antimicrobial agents to combat resistant bacteria and fungi, showcasing the compound's potential in addressing global health challenges (Darwish et al., 2014).
Conformational Studies of Amino Acids
Research into the conformational impact of substituting phenylalanine with cyclopropane analogues, bearing N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl} moieties, provides insights into peptide structure and function. These studies contribute to understanding protein folding and design, with implications for developing peptide-based drugs (Casanovas et al., 2003).
Advanced Imaging and Diagnostic Applications
The synthesis of carbon-11-labeled isonicotinamides, using cyclopropanecarboxamide derivatives, illustrates the compound's role in developing potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This application signifies the importance of such compounds in advancing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMSJLDYQIMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




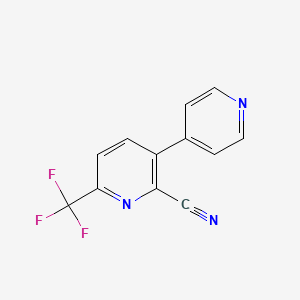
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
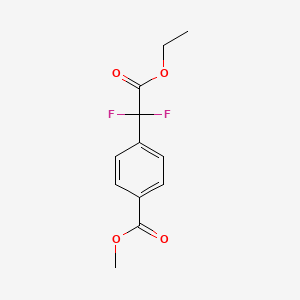


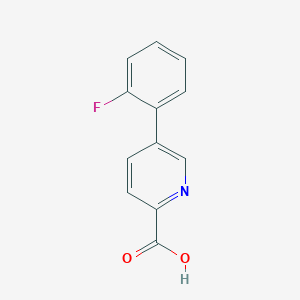

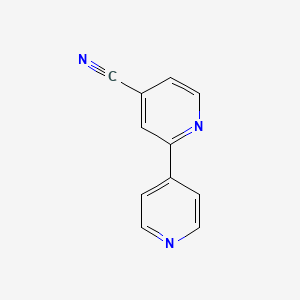
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)
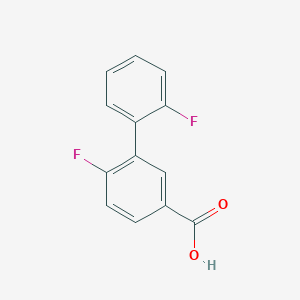
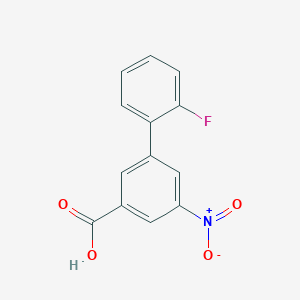
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)
